molecular formula C18H14N2OS2 B6029317 3-(benzyloxy)-5-(benzylthio)isothiazole-4-carbonitrile

3-(benzyloxy)-5-(benzylthio)isothiazole-4-carbonitrile

Cat. No. B6029317
M. Wt: 338.5 g/mol
InChI Key: MRMMSTUDTBRHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-5-(benzylthio)isothiazole-4-carbonitrile is a chemical compound that has been widely researched for its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-5-(benzylthio)isothiazole-4-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activities, this compound has been found to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(benzyloxy)-5-(benzylthio)isothiazole-4-carbonitrile in laboratory experiments include its potent anticancer and antimicrobial activities, as well as its anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 3-(benzyloxy)-5-(benzylthio)isothiazole-4-carbonitrile. One area of research could focus on the optimization of the synthesis method for this compound, with the aim of improving its yield and purity. Another area of research could focus on the development of novel derivatives of this compound with improved potency and reduced toxicity. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 3-(benzyloxy)-5-(benzylthio)isothiazole-4-carbonitrile has been achieved using different methods. One of the most common methods involves the reaction of 2-benzylthio-1,3-benzothiazole with benzyl bromide in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with potassium cyanide in the presence of 18-crown-6 to obtain the final product.

Scientific Research Applications

3-(benzyloxy)-5-(benzylthio)isothiazole-4-carbonitrile has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines. This compound has also been studied for its potential as an antimicrobial agent and has shown promising results against a variety of bacterial and fungal strains.

properties

IUPAC Name

5-benzylsulfanyl-3-phenylmethoxy-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c19-11-16-17(21-12-14-7-3-1-4-8-14)20-23-18(16)22-13-15-9-5-2-6-10-15/h1-10H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMMSTUDTBRHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NSC(=C2C#N)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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